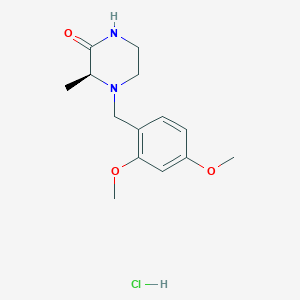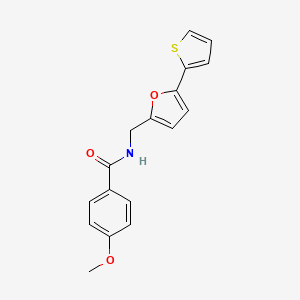![molecular formula C16H12Cl2F3NO4S B2499873 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate CAS No. 866131-08-0](/img/structure/B2499873.png)
4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate" is a complex organic molecule that appears to be related to various research areas, including electrochemical studies, metabolic pathways, crystal structure analysis, synthetic organic chemistry, and biotransformation processes. The papers provided offer insights into the behavior of similar compounds and their interactions within biological systems or during chemical synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor that undergoes various chemical transformations. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides begins with 4-chlorophenoxyacetic acid, which is esterified and then converted through a series of reactions involving hydrazine hydrate, carbon disulfide, and electrophiles to yield the final products . This process highlights the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using various analytical techniques. For example, the crystal structure of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran reveals the spatial arrangement of atoms and the presence of weak intermolecular interactions such as hydrogen bonds and halogen bonds, which can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Chemical reactions involving related compounds can be complex. The electrochemical oxidation of 4-chloroaniline, a model compound, leads to the formation of unstable intermediates and various products depending on the reaction conditions and the presence of nucleophiles . Similarly, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene in rats results in several metabolites, suggesting multiple pathways and mechanisms, such as intramolecular hydroxylation-induced chlorine migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of chloro, methylsulfonyl, and trifluoromethyl groups can affect the compound's polarity, solubility, and reactivity. The metabolite 2,3,5-trichlorophenyl methyl sulfone affects hepatic microsomal drug-metabolizing enzymes, indicating its biological activity and potential role in pharmacokinetics .
Scientific Research Applications
Synthesis of Antimicrobial Agents :The compound 4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate demonstrates its utility in the synthesis of antimicrobial agents. The research by Sah et al. (2014) details a complex synthesis process involving 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, leading to the creation of formazans with antimicrobial properties against various bacterial and fungal strains. The study showcases the potential of this compound in developing treatments against pathogenic bacteria like Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Development of Cyclopropane Derivatives :Kasai et al. (2012) focus on synthesizing cyclopropane derivatives, highlighting the chemical versatility of this compound. The research presents a method to produce trifluoromethylated cyclopropane derivatives, crucial intermediates for various pharmaceutical applications. The process involves double alkylation with active methylene compounds, illustrating the compound's significance in organic synthesis and its contribution to creating valuable chemical entities (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Crystallographic Studies :The compound is also pivotal in crystallographic studies. Choi et al. (2010) explore its crystal structure in the context of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran. The study discusses the spatial arrangement and intermolecular interactions within the crystalline structure, providing insights into the molecular geometry and potential chemical behavior of related compounds (Choi, Seo, Son, & Lee, 2010).
Future Directions
properties
IUPAC Name |
(4-chlorophenyl) 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO4S/c1-27(24,25)22(9-15(23)26-12-5-3-11(17)4-6-12)14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDEPYWQUUGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)





![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)